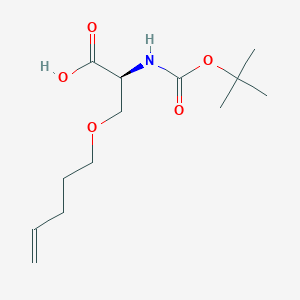
(S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid
Vue d'ensemble
Description
(S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a pent-4-enyloxy substituent on the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid typically involves a multi-step process starting from (S)-N-(tert-butoxycarbonyl)serine and 5-bromo-1-pentene. The reaction is carried out in the presence of sodium hydride and N,N-dimethylformamide as the solvent. The reaction conditions include cooling with ice for 0.5 hours followed by stirring at room temperature for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the tert-butoxycarbonyl group can be achieved using acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The pent-4-enyloxy group can participate in nucleophilic substitution reactions, where the alkene moiety can be functionalized with different nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used depending on the desired functionalization.
Major Products Formed
Deprotection: The major product formed is the free amino acid after removal of the tert-butoxycarbonyl group.
Substitution: The products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
(S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of peptides and other amino acid derivatives.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for the development of novel pharmaceuticals.
Biological Studies: It can be used in studies involving enzyme-substrate interactions and protein modifications.
Mécanisme D'action
The mechanism of action of (S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid is primarily related to its role as a protected amino acid. The tert-butoxycarbonyl group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino acid can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-(tert-butoxycarbonyl)serine: A precursor in the synthesis of (S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid.
tert-butoxycarbonyl derivatives of amino acids: These compounds share the Boc protecting group and are used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of the pent-4-enyloxy group, which provides additional functionalization possibilities compared to other Boc-protected amino acids. This structural feature allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pent-4-enoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-6-7-8-18-9-10(11(15)16)14-12(17)19-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZYYJYXHMDGJA-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCCC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCCCC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730247 | |
| Record name | N-(tert-Butoxycarbonyl)-O-pent-4-en-1-yl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790305-00-9 | |
| Record name | N-(tert-Butoxycarbonyl)-O-pent-4-en-1-yl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



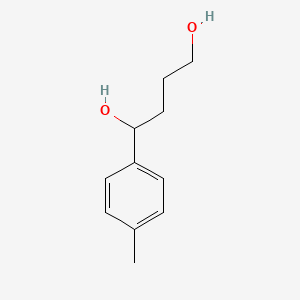
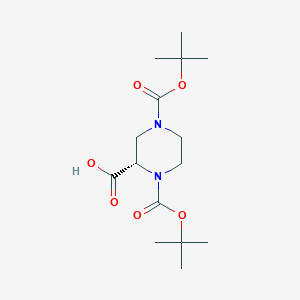
![Imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3154942.png)
![tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate](/img/structure/B3154955.png)
![4-[2-(3,5-Difluorophenyl)ethyl]piperidine](/img/structure/B3154969.png)

![4-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B3154999.png)

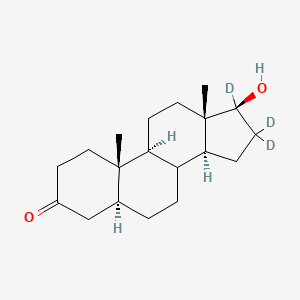
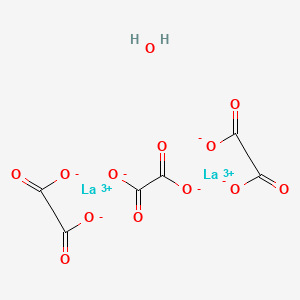
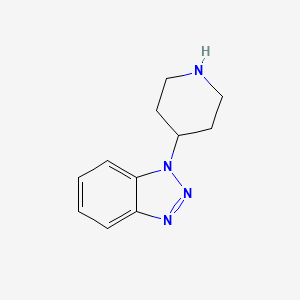
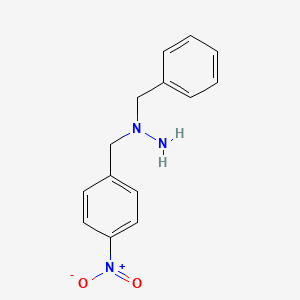
![ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B3155041.png)
